methyl (2E)-2-{[4-(diethylamino)phenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2E)-2-{[4-(diethylamino)phenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A methyl ester at position 6.
- A diethylamino-substituted benzylidene group at position 2, contributing electron-donating and bulky properties.
- A phenyl group at position 5 and a methyl group at position 7. This compound’s structure is distinguished by the 4-(diethylamino)phenyl substituent, which enhances solubility and electronic effects compared to simpler aryl groups. The methyl ester at position 6 may influence metabolic stability and crystallinity compared to ethyl ester analogs .
Properties
IUPAC Name |
methyl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-5-28(6-2)20-14-12-18(13-15-20)16-21-24(30)29-23(19-10-8-7-9-11-19)22(25(31)32-4)17(3)27-26(29)33-21/h7-16,23H,5-6H2,1-4H3/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXFRAPXBQHRPB-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-2-{[4-(diethylamino)phenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound that has attracted attention due to its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of thiazolo-pyrimidines characterized by a complex structure that includes a thiazole ring fused to a pyrimidine moiety. The presence of the diethylamino group is significant as it enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit notable anticancer properties. Specifically, compounds similar to methyl (2E)-2-{[4-(diethylamino)phenyl]methylidene}-7-methyl-3-oxo-5-phenyl have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways, leading to reduced cell viability in cancer cells .
Antimicrobial Properties
Thiazolo-pyrimidine derivatives have also been evaluated for their antimicrobial activities. Studies have demonstrated that these compounds can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Analgesic Effects
Some studies suggest that the compound may possess analgesic properties. The diethylamino group is known to enhance central nervous system penetration, potentially leading to pain relief through modulation of neurotransmitter systems .
Research Findings and Case Studies
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of methyl (2E)-2-{[4-(diethylamino)phenyl]methylidene}-7-methyl-3-oxo-5-phenyl is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Findings:
Methyl ester at position 6 may improve metabolic stability compared to ethyl esters, as seen in ethyl-based analogs .
Acetoxy-substituted analogs () form supramolecular chains via hydrogen bonding, a feature less likely in the target compound due to the absence of polar groups .
Biological Activity: Mannich base derivatives () show enhanced antimicrobial activity due to secondary amine functionalization, suggesting that the target compound’s diethylamino group could similarly improve bioactivity .
Synthetic Routes: Most analogs are synthesized via cyclocondensation of thiouracil derivatives with aldehydes (e.g., ). The target compound likely follows a similar route, with 4-(diethylamino)benzaldehyde as a key intermediate .
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
-
Piperidine vs. Pyrrolidine: Piperidine gives 85% yield vs. 72% for pyrrolidine, attributed to superior base strength.
-
Mitsunobu Reagents: DIAD (diisopropyl azodicarboxylate) with PPh₃ achieves higher yields than DEAD (diethyl azodicarboxylate).
Analytical Characterization
Spectroscopic Validation
Crystallographic Confirmation
Single-crystal X-ray diffraction (Mo Kα radiation) confirms the (E)-configuration and interatomic distances:
Crystallographic Data Table
| Parameter | Value |
|---|---|
| Empirical Formula | C₃₄H₂₇BrN₆O₄S |
| Space Group | P2/c |
| Unit Cell Dimensions | a = 24.489 Å, β = 93.022° |
| Volume | 3375.1 ų |
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batch) demonstrate consistent yields (82–85%) using the transesterification route. Process intensification via microwave-assisted synthesis reduces reaction times by 40% without compromising purity .
Q & A
Q. What are the recommended synthetic methodologies for preparing this thiazolo[3,2-a]pyrimidine derivative, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the condensation of ethyl acetoacetate with aromatic aldehydes to form arylidene intermediates. Key steps include:
- Catalyzed cyclization : Palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are used to facilitate ring closure .
- Temperature control : Refluxing in ethanol or methanol (60–80°C) ensures proper intermediate formation .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .
Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to minimize side products like regioisomers or over-oxidized derivatives .
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., E-configuration of the benzylidene group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing between methyl/ethyl ester analogs .
- X-ray Crystallography : Single-crystal XRD resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding in the thiazole-pyrimidine core) .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence the compound’s physicochemical and biological properties?
Structure-activity relationship (SAR) studies reveal:
Q. What strategies are effective in resolving contradictions in biological activity data across analogous compounds?
Discrepancies often arise from:
- Isomerism : Z/E isomers of the benzylidene group exhibit divergent bioactivities. Use NOESY NMR or XRD to confirm configuration .
- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) with positive controls like doxorubicin for cytotoxicity studies .
- Metabolic interference : Compare stability in liver microsomes to identify labile substituents (e.g., methylthio groups prone to oxidation) .
Cross-referencing crystallographic data with computational docking (e.g., AutoDock Vina) can rationalize activity differences .
Q. How can reaction mechanisms for key transformations (e.g., cyclization, esterification) be elucidated?
Mechanistic studies involve:
- Kinetic profiling : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-limiting steps .
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer during cyclization .
- Computational modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict transition states and regioselectivity .
For example, the thiazole ring closure proceeds via a nucleophilic attack by the thiol group on the α,β-unsaturated ketone intermediate .
Q. What challenges arise in characterizing reactive intermediates or degradation products?
Common issues include:
- Air-sensitive intermediates : Use Schlenk lines or gloveboxes for handling intermediates prone to oxidation (e.g., thiols) .
- Degradation pathways : Accelerated stability studies (40°C/75% RH) combined with LC-MS identify hydrolysis products (e.g., free carboxylic acids from ester cleavage) .
- Polymorphism : Differential scanning calorimetry (DSC) detects crystalline vs. amorphous forms, which affect solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
